Cytotoxic linear peptide IsCT
Description
Overview of Scorpion Venom Peptides in Biomedical Research
Scorpion venom is a complex mixture of biologically active molecules, including peptides, proteins, enzymes, nucleotides, and amino acids, that has garnered significant attention in biomedical research. nih.govpasteur.ac.irchemrxiv.orgscienceopen.comchemrxiv.org For centuries, scorpion venom has been utilized in traditional medicine across various cultures, particularly in China, India, and Africa. nih.govresearchgate.net Modern scientific investigation has identified these venoms as rich reservoirs of novel compounds with significant therapeutic potential. nih.govpasteur.ac.irresearchgate.net The components of scorpion venom are pharmacologically diverse, with many peptides exhibiting high selectivity and potency for specific biological targets. nih.gov
A primary focus of research has been on scorpion venom peptides that act as ion channel blockers, targeting sodium, potassium, chloride, and calcium channels. nih.govpasteur.ac.ir This activity makes them valuable candidates for developing drugs for a range of conditions, including cardiac diseases, autoimmune disorders, and various types of cancer. pasteur.ac.ir Another major group of peptides found in scorpion venom are the antimicrobial peptides (AMPs). nih.govmdpi.com These AMPs are typically cationic and amphipathic, a structural characteristic that facilitates their interaction with and disruption of microbial membranes. nih.govmdpi.com They are classified into several categories, including peptides with cysteine-stabilized α/β motifs, those with amphipathic α-helical structures lacking cysteine, and glycine (B1666218) or proline-rich peptides. nih.govmdpi.com The ongoing exploration of scorpion venoms, aided by advancements in proteomics and transcriptomics, continues to uncover new peptides, underscoring their importance as a source for future drug discovery and development. nih.govpasteur.ac.ir
Historical Context of IsCT Discovery and Characterization
The cytotoxic linear peptide IsCT was first isolated and characterized in 2001 from the venom of the scorpion Opisthacanthus madagascariensis. researchgate.netnih.gov The name "IsCT" is derived from the location where the scorpion was found, the Isalo region of Madagascar ("Is"), and its observed cytotoxic activity ("CT"). researchgate.netplos.orgnih.gov
IsCT is a relatively short peptide, composed of 13 amino acid residues, making it one of the shortest natural cytotoxic peptides described. researchgate.netnih.gov A key structural feature of IsCT is that it is a linear peptide, lacking any cysteine residues and therefore any disulfide bridges. mdpi.comnih.gov Mass spectrometry analysis revealed that its C-terminus is amidated, a common post-translational modification in bioactive peptides that can enhance stability and activity. nih.govplos.org The identity of the natural peptide was confirmed by comparison with a chemically synthesized version. nih.gov
Structurally, circular dichroism studies have shown that IsCT adopts an alpha-helical conformation, particularly in membrane-mimicking environments. mdpi.comnih.gov This amphipathic helical structure is crucial for its biological function. mdpi.comnih.gov Functionally, initial characterization demonstrated that IsCT possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In addition to its antibacterial properties, it was also found to exhibit hemolytic activity against red blood cells and the ability to trigger histamine (B1213489) release from mast cells. nih.gov
Significance of Cytotoxic Linear Peptides in Therapeutic Development
Cytotoxic linear peptides, such as IsCT, represent a significant area of interest in the development of new therapeutics, primarily due to their potential as antimicrobial agents. plos.orgwaocp.com The rise of multidrug-resistant (MDR) bacteria has created an urgent need for novel antibiotics, and these peptides are considered promising candidates. plos.orgnih.gov Their mechanism of action, which often involves the physical disruption of the microbial cell membrane, is a key advantage. mdpi.complos.org This physical mode of action, driven by the peptide's cationic and amphipathic properties, makes it less likely for bacteria to develop resistance compared to conventional antibiotics that target specific metabolic pathways. mdpi.comresearchgate.net
IsCT itself serves as an important model for studying peptide-lipid interactions and the fundamental mechanisms of how AMPs function. nih.gov However, the therapeutic application of natural peptides like IsCT can be limited by their cytotoxicity toward mammalian cells, such as their hemolytic activity. mdpi.comresearchgate.net Consequently, a significant focus of research is on the design and synthesis of IsCT analogs. mdpi.comnih.govnih.gov By substituting specific amino acids, researchers aim to create new peptides with enhanced selectivity for bacterial membranes, thereby increasing their antimicrobial potency while reducing toxicity to host cells. mdpi.comnih.gov Some studies have shown that modifying the charge and hydrophobicity of IsCT can lead to analogs with significantly improved therapeutic potential. nih.gov Interestingly, research into IsCT analogs has also revealed alternative mechanisms of action; some modified peptides can translocate across the bacterial membrane without disrupting it and then inhibit intracellular processes like protein and nucleic acid synthesis. mdpi.comnih.gov This diversification of mechanisms further highlights the potential of using cytotoxic linear peptides as scaffolds for developing next-generation antimicrobial drugs. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Description | Source |
|---|---|---|
| Name | IsCT (Isalo Cytotoxic) | researchgate.netplos.org |
| Source Organism | Opisthacanthus madagascariensis (Scorpion) | nih.govnih.gov |
| Amino Acid Sequence | ILGKIWEGIKSLF-NH₂ | researchgate.net |
| Length | 13 residues | nih.gov |
| Molecular Weight | 1501.9 Da | nih.govresearchgate.net |
| Structure | Linear, non-disulfide bridged peptide | mdpi.comnih.gov |
| Secondary Structure | Adopts an α-helical conformation | mdpi.comnih.gov |
| Key Features | C-terminally amidated, Amphipathic | mdpi.comnih.gov |
| Biological Activity | Antimicrobial (Gram-positive & Gram-negative), Hemolytic, Histamine-releasing | researchgate.netnih.gov |
Table 2: Mentioned Compounds
| Compound Name | Classification/Type | Source Organism/Origin |
|---|---|---|
| IsCT | Cytotoxic Linear Peptide, AMP | Opisthacanthus madagascariensis |
| IsCT1 | IsCT Analog | Synthetic/Derived from IsCT |
| IsCT2 | Cytotoxic Linear Peptide, AMP | Opisthacanthus madagascariensis |
| E7K-IsCT | IsCT Analog | Synthetic |
| I9K-IsCT | IsCT Analog | Synthetic |
| E7K,I9K-IsCT | IsCT Analog | Synthetic |
| VmCT1 | Short Peptide, AMP | Vaejovis mexicanus |
| VmCT2 | Short Peptide, AMP | Vaejovis mexicanus |
| Imcroporin | AMP | Isometrus maculates |
| Opistoporin 1 | AMP | Scorpion Venom |
| Parabutoporin | AMP | Scorpion Venom |
| Pandinins 1 & 2 | AMP | Scorpion Venom |
| Chlorotoxin | Peptide Toxin (Cl- channel blocker) | Scorpion Venom (Leiurus quinquestriatus) |
| GaTx1 & GaTx2 | Peptide Toxin (Cl- channel blocker) | Leiurus quinquestriatus |
| Scorpine | AMP (Scorpine-like) | Pandinus imperator |
| OmTx1, 2, 3, 4 | Peptide Toxin (K+ channel blocker) | Opisthacanthus madagascariensis |
| IsTX | Peptide Toxin (K+ channel inhibitor) | Opisthacanthus madagascariensis |
| HsTX1 | Peptide Toxin (K+ channel blocker) | Heterometrus spinifer |
| Meucin-24 | NDBP, AMP | Mesobuthus eupeus |
| Meucin-25 | NDBP, AMP | Mesobuthus eupeus |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGKIWEGIKSLF |
Origin of Product |
United States |
Structural Elucidation and Characterization of Isct
Primary Sequence Analysis and Modifications
IsCT is a relatively short peptide, composed of 13 amino acid residues. nih.gov Its primary sequence has been identified as Ile-Leu-Gly-Lys-Ile-Trp-Glu-Gly-Ile-Lys-Ser-Leu-Phe-NH₂. A key feature of IsCT is the absence of cysteine residues, which means it does not form disulfide bridges, a common feature in many other venom peptides. nih.gov The molecular weight of the native peptide has been determined to be 1501.9 Da. nih.gov A crucial post-translational modification is the amidation of its C-terminus, a feature confirmed by MS/MS analysis. researchgate.netnih.gov The identity of the natural peptide has been further validated through comparison with a chemically synthesized version. nih.gov
Secondary Structure Determination
The spatial arrangement of the IsCT peptide chain has been extensively studied, revealing a propensity to adopt a defined secondary structure, particularly in environments that mimic biological membranes.
α-Helical Conformation in Solution and Membrane-Mimicking Environments
Circular dichroism (CD) spectroscopy has been a pivotal technique in determining the secondary structure of IsCT. In aqueous solutions, IsCT typically exhibits a random coil structure. researchgate.net However, in the presence of membrane-mimicking environments such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, and phospholipid vesicles (POPC and POPC:POPG), the peptide undergoes a conformational change to form an α-helix. researchgate.netnih.gov Specifically, in aqueous TFE, CD absorption spectra strongly suggest an α-helical configuration. nih.gov Studies have shown that in a hydrophobic environment like 50% TFE, IsCT and its analogs display a helical structure. mdpi.com This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is a hallmark of many membrane-active peptides. mdpi.comfrontiersin.org The α-helical structure of IsCT has been observed to extend from Gly3 to Phe13. nih.gov
Role of Specific Residues in α-Helix Formation and Stability
The stability and formation of the α-helix in IsCT are influenced by its specific amino acid composition. The presence of amino acids like alanine (B10760859), glutamic acid, leucine (B10760876), and methionine generally favors helix formation, while proline and glycine (B1666218) tend to disrupt it. uvm.edu In the case of IsCT, substitutions at various positions have provided insights into the roles of individual residues.
The introduction of a proline residue, known to induce kinks in helical structures, has been a key area of investigation. nih.govelifesciences.org For instance, substituting the 8th position with proline in an IsCT analog resulted in a bend in the middle of the peptide. nih.gov This structural alteration was found to be a significant determinant of its biological activity selectivity. nih.gov The substitution of L-Pro at position 8 in an IsCT-derived peptide (IsCT-P) allowed it to maintain a typical α-helical structure in membrane-mimicking environments. nih.gov Conversely, the introduction of a D-Pro at the same position resulted in a random structure, highlighting the stereospecific impact of proline on the peptide's conformation. nih.gov
Furthermore, the hydrophobicity of residues plays a crucial role. Systematically substituting residues at positions 5 and 9 on the hydrophobic face of the helix with other hydrophobic amino acids like alanine, valine, and leucine has been shown to affect the helical content. mdpi.com Interestingly, increasing the size of the substituted hydrophobic amino acid (from alanine to leucine) was found to increase the percentage of the helix, suggesting that hydrophobicity is a major contributing factor to a more organized secondary structure. mdpi.com Studies on other peptides have also shown that aromatic residues like tryptophan can disrupt the α-helical structure. rsc.org
Three-Dimensional Structural Analysis (e.g., by 2D-NMR Spectroscopy)
To gain a more detailed understanding of the three-dimensional arrangement of IsCT, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy has been employed. nih.gov This powerful technique allows for the determination of the solution structure of peptides and proteins by measuring through-space interactions between protons (Nuclear Overhauser Effect, NOE). youtube.com
2D-NMR studies have confirmed that IsCT adopts a linear α-helical structure in solution, specifically from Gly3 to Phe13. nih.gov This analysis provides a high-resolution view of the peptide's fold, complementing the data obtained from CD spectroscopy. The use of 2D-NMR is crucial for residue-specific structural information, which is not obtainable from bulk techniques like circular dichroism. chemrxiv.org For peptides and smaller proteins, 2D-NMR can provide detailed insights into conformational features and dynamics in solution. chemrxiv.orgsaromics.com
C-Terminal Amidation and Its Structural Implications
A significant structural feature of IsCT is the amidation of its C-terminal carboxyl group. researchgate.netnih.gov This post-translational modification is not merely a minor chemical alteration but has profound implications for the peptide's structure and function. The C-terminal amide removes the negative charge of the carboxylate group, thereby increasing the net positive charge of the peptide. researchgate.net
This amidation is believed to stabilize the α-helical secondary structure. plos.orgnih.gov By neutralizing the C-terminal negative charge, the amide group can enhance the stability of the helix dipole. jmb.or.kr This structural stabilization can, in turn, increase the peptide's affinity for negatively charged bacterial membranes. researchgate.netplos.org While the effect of C-terminal amidation can be variable among different peptides, for many, including IsCT-type peptides, it is considered crucial for stabilizing the secondary structure and enhancing membrane interaction. frontiersin.orgcore.ac.uk
| Compound/Analog Name | Sequence | Modification |
| IsCT | Ile-Leu-Gly-Lys-Ile-Trp-Glu-Gly-Ile-Lys-Ser-Leu-Phe | C-terminal amidation |
| [K7]-IsCT | Not specified | K substitution at position 7 |
| [K7, P8, K11]-IsCT | Not specified | K at 7, P at 8, K at 11 |
| IsCT-P | Ile-Leu-Lys-Lys-Ile-Trp-Lys-Pro -Ile-Lys-Lys-Leu-Phe | L-Pro at position 8, C-terminal amidation |
| IsCT-p | Not specified | D-Pro at position 8 |
| IsCT1 | Ile-Leu-Gly-Lys-Ile-Trp-Glu-Gly-Ile-Lys-Ser-Leu-Phe | C-terminal amidation |
| IsCT2 | Ile-Phe-Gly-Ala-Ile-Trp-Asn-Gly-Ile-Lys-Ser-Leu-Phe | C-terminal amidation |
| IsCT1A1 | Not specified | Alanine substitution |
| IsCT2A1 | Not specified | Alanine substitution |
| IsCT1K7 | Not specified | Lysine (B10760008) substitution at position 7 |
| IsCT1E7 | Not specified | Glutamic acid substitution at position 7 |
| I9K-IsCT | Not specified | Lysine substitution at position 9 |
| E7K-IsCT | Not specified | Lysine substitution at position 7 |
| E7K, I9K-IsCT | Not specified | Lysine at 7 and 9 |
Synthesis Strategies and Analog Design of Isct
Chemical Synthesis Methodologies for IsCT
The principal technique for producing IsCT and its analogs is Solid-Phase Peptide Synthesis (SPPS). rsc.orgbachem.com This methodology involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.combeilstein-journals.org A frequently utilized approach for IsCT synthesis is the Fmoc/tBu strategy. nih.govmdpi.com In this method, the N-terminus of the amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed under basic conditions, while the amino acid side chains are protected by acid-labile tert-butyl (tBu) groups. beilstein-journals.org
The synthesis starts by attaching the C-terminal amino acid to the resin. beilstein-journals.org This is followed by a repetitive cycle of N-terminus deprotection and coupling of the subsequent Fmoc-protected amino acid. bachem.com Coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are commonly used to facilitate the formation of the peptide bond. acs.org Once the peptide sequence is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). nih.govmdpi.com
Rational Design of IsCT Analogs
The rational design of IsCT analogs aims to enhance its therapeutic characteristics, such as improving its anticancer activity, increasing its selectivity for cancer cells, and minimizing its hemolytic effects. mdpi.com This involves making systematic changes to the peptide's primary amino acid sequence. frontiersin.org
A primary method in analog design is the substitution of amino acids to alter the peptide's physicochemical properties and biological functions. nih.govresearchgate.net
Hydrophobic Residues: The hydrophobicity of IsCT is vital for its interaction with and disruption of cell membranes. Enhancing hydrophobicity by substituting or adding amino acids like Tryptophan (Trp) can improve the peptide's ability to penetrate cell membranes, which has been shown to increase anticancer activity. mdpi.com The substitution of tryptophan with alanine (B10760859), however, can lead to a loss of the α-helical structure and a significant decrease in antimicrobial activity, underscoring the importance of specific hydrophobic residues. frontiersin.org
Cationic Residues: The positive charge of IsCT is crucial for its initial electrostatic attraction to the negatively charged membranes of cancer cells. mdpi.com Increasing this positive charge by replacing neutral or hydrophobic residues with cationic ones like Lysine (B10760008) (Lys) or Arginine (Arg) can enhance this initial binding and has been correlated with increased antimicrobial activity. nih.govfrontiersin.org For instance, substituting glutamic acid with lysine can result in a more stable α-helix and greater antimicrobial efficacy. frontiersin.org
Truncation: This strategy involves the systematic removal of amino acids from either the N- or C-terminus to identify the minimal sequence required for biological activity. researchgate.netresearchgate.net Truncated analogs of IsCT have been created to determine the core region responsible for its anticancer effects while aiming to reduce hemolytic activity. researchgate.netnih.gov For example, the removal of a positively charged lysine at position 7 and adjacent amino acids in IsCT analogs has been shown to decrease the net charge and hydrophobic moment, leading to a significant reduction in hemolytic activity. mdpi.comnih.gov
Peptoid Modifications: Peptoids, or N-substituted glycines, are peptide mimetics that can be incorporated to create analogs with improved properties, such as enhanced stability against proteases. While specific peptoid modifications for IsCT are not extensively detailed in the provided search results, this remains a viable strategy for improving its drug-like characteristics.
A delicate balance between net positive charge and hydrophobicity is essential for the activity and selectivity of IsCT and its analogs. mdpi.commdpi.com
Net Charge: A higher positive charge generally improves the initial attraction to anionic cancer cell membranes, boosting anticancer activity. nih.govfrontiersin.org However, excessive positive charge can also increase toxicity to normal cells. mdpi.com Therefore, optimizing the net charge is a key aspect of designing selective anticancer peptides. uniprot.org
Hydrophobicity: Increased hydrophobicity can enhance the peptide's ability to disrupt cell membranes, thereby increasing its potency. mdpi.com Conversely, excessive hydrophobicity can lead to reduced selectivity and increased hemolytic activity. mdpi.commdpi.com Achieving an optimal balance is crucial for maximizing therapeutic efficacy while minimizing toxicity. researchgate.netdntb.gov.ua
The relationship between these two properties is complex, and modifications to one often require adjustments to the other to maintain the desired therapeutic profile. mdpi.commdpi.com
Computational methods are increasingly used to guide the rational design of peptide analogs, helping to predict the effects of modifications and reduce the need for extensive experimental work. frontiersin.orgmdpi.com Techniques like molecular dynamics (MD) simulations can model the interaction of IsCT analogs with cell membranes, providing insights into their mechanism of action at an atomic level. mdpi.comnih.gov Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are also employed to screen large numbers of potential peptide sequences and identify candidates with optimized properties for synthesis and testing. frontiersin.orgnih.gov
Purification and Characterization of Synthetic IsCT and Analogs
After synthesis, crude peptides must be purified and their identity and purity confirmed. nih.govmdpi.com
Purification: The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govmdpi.com This technique separates the target peptide from impurities based on differences in hydrophobicity.
Characterization:
Mass Spectrometry (MS): This is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of the intended sequence. nih.gov
Analytical RP-HPLC: This assesses the purity of the final peptide product. nih.gov
Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure (e.g., α-helix) of the peptide, which is often crucial for its biological function. nih.govresearchgate.net IsCT, for instance, adopts an α-helical conformation in membrane-mimicking environments. nih.govresearchgate.net
The following table provides an overview of some IsCT analogs and their reported activities:
| Peptide | Sequence | Net Charge | Hydrophobicity | Activity Summary | Citations |
| IsCT | ILGKIWEGIKSLF-NH₂ | +2 | High | Antimicrobial and hemolytic activity. | nih.govresearchgate.net |
| IsCT-T | VNWKKILGKIIKVVK-NH₂ | +6 | High | Reduced hemolytic activity, retained anticancer potency. | researchgate.net |
| E7K-IsCT | ILGKIWK GIKSLF-NH₂ | +4 | Moderate | Reduced cytotoxicity, targets bacterial membrane. | nih.govresearchgate.netresearchgate.net |
| I9K-IsCT | ILGKIWEGK KSLF-NH₂ | +3 | Reduced | Reduced cytotoxicity, inhibits nucleic acid and protein synthesis. | nih.govresearchgate.netresearchgate.net |
| E7K,I9K-IsCT | ILGKIWK GK KSLF-NH₂ | +5 | Reduced | Significantly enhanced therapeutic potential, inhibits macromolecular syntheses. | nih.govresearchgate.netresearchgate.net |
Biological Activities of Isct and Its Analogs in Preclinical Research
Investigation of Antimicrobial Spectrum
IsCT and its derivatives have shown significant potential as antimicrobial agents, exhibiting efficacy against a wide range of pathogenic microorganisms, including bacteria and fungi.
IsCT has demonstrated potent activity against Gram-positive bacteria. nih.gov Studies have reported its effectiveness against various strains of Staphylococcus aureus and Bacillus species. mdpi.com Notably, analogs of IsCT have been developed to enhance this antibacterial activity. For instance, the analog [K7, P8, K11]-IsCT exhibited high antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. nih.govmdpi.com Another analog, E7K,I9K-IsCT, also showed increased antimicrobial activity against S. aureus strains. researchgate.net The mechanism of action is believed to involve the disruption of the bacterial cell membrane. nih.gov
Table 1: Antimicrobial Activity of IsCT and Analogs against Gram-Positive Bacteria
| Peptide/Analog | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| IsCT | Staphylococcus aureus | 3 µg/mL | mdpi.com |
| IsCT1 | Staphylococcus aureus | 1-5 µg/mL | mdpi.com |
| IsCT1 | Bacillus strains | 10-25 µg/mL | mdpi.com |
| E7K,I9K-IsCT | Staphylococcus aureus | 1-2 µM | researchgate.net |
The antimicrobial spectrum of IsCT extends to Gram-negative bacteria. nih.gov The natural peptides IsCT1 and IsCT2 have shown inhibitory activity against Escherichia coli, though with a broader range of minimum inhibitory concentrations (MICs) compared to their effects on Gram-positive bacteria. mdpi.com Activity against Pseudomonas aeruginosa has also been reported, although some studies indicate higher MIC values for this pathogen. mdpi.comresearchgate.net Analogs have been designed to improve efficacy against these challenging pathogens. For example, E7K,I9K-IsCT demonstrated enhanced activity against both E. coli and P. aeruginosa compared to the parent IsCT peptide. researchgate.net
Table 2: Antimicrobial Activity of IsCT and Analogs against Gram-Negative Bacteria
| Peptide/Analog | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| IsCT | Escherichia coli | 6 µg/mL | mdpi.com |
| IsCT1 | Escherichia coli | 5-120 µg/mL | mdpi.com |
| IsCT1 | Pseudomonas aeruginosa | >100 µg/mL | mdpi.com |
| E7K,I9K-IsCT | Escherichia coli | 1-2 µM | researchgate.net |
| E7K,I9K-IsCT | Pseudomonas aeruginosa | 1-2 µM | researchgate.net |
A significant area of research has been the evaluation of IsCT and its analogs against multidrug-resistant (MDR) bacteria. The analog [K7, P8, K11]-IsCT has shown potent activity against antibiotic-resistant bacteria, suggesting its potential as a lead compound for developing new peptide antibiotics. nih.gov The emergence of MDR pathogens is a critical global health issue, and peptides like IsCT offer a promising avenue for new therapeutic strategies due to their distinct mechanism of action compared to conventional antibiotics. mdpi.com
In addition to its antibacterial properties, an analog of IsCT, PepM3, has demonstrated activity against the fungal pathogen Candida albicans. tandfonline.comnih.gov This analog was shown to have a fungicidal action by damaging the fungal cell membrane. tandfonline.com Furthermore, studies indicated a synergistic effect when PepM3 was combined with amphotericin B, a conventional antifungal medication. tandfonline.com
Preclinical Antitumor Effects
IsCT and its derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.
The parent peptide, IsCT1, has been shown to have antitumor effects in several cancer cell lines, including those of breast cancer and chronic myeloid leukemia. nih.govresearchgate.net However, its therapeutic potential is limited by its hemolytic activity. nih.govresearchgate.net This has led to the development of synthetic derivatives with improved cancer cell selectivity and reduced toxicity to normal cells.
For oral squamous cell carcinoma (OSCC) , the IsCT1 derivatives IsCT-P and AC-AFPK-IsCT1 have demonstrated cytotoxic properties against tongue squamous cell carcinoma cells (SCC-9 and SCC-25). nih.gov These analogs were found to reduce the mitochondrial membrane potential and the proliferative index of the cancer cells. nih.gov Specifically, AC-AFPK-IsCT1 induced cell cycle arrest and modulated the expression of proteins involved in apoptosis, such as p53, caspase-3, and caspase-8. nih.govmdpi.com
In the context of breast cancer , while direct studies on IsCT's effect on non-small cell lung cancer (NSCLC) are limited, its demonstrated activity against other cancer cell lines, such as breast cancer, highlights its potential as a broad-spectrum anticancer peptide. nih.govresearchgate.net The development of analogs with enhanced specificity for cancer cells is a key area of ongoing research.
Table 3: Preclinical Antitumor Activity of IsCT Analogs
| Peptide/Analog | Cancer Cell Line | Observed Effects | Reference |
| IsCT1 | Breast Cancer, Chronic Myeloid Leukemia | Antitumor effects | nih.govresearchgate.net |
| IsCT-P | Tongue Squamous Cell Carcinoma (SCC-9) | Cytotoxicity, reduced mitochondrial membrane potential, S phase cell cycle arrest | nih.gov |
| AC-AFPK-IsCT1 | Tongue Squamous Cell Carcinoma (SCC-9, SCC-25) | Cytotoxicity, reduced mitochondrial membrane potential, G0/G1 phase cell cycle arrest, increased expression of pro-apoptotic markers (p53, caspase-3, caspase-8) | nih.govmdpi.com |
Impact on Cell Cycle Progression in Cancer Cells
The cytotoxic linear peptide IsCT and its synthetic derivatives have demonstrated the ability to interfere with the normal progression of the cell cycle in cancerous cells, a critical mechanism for inhibiting tumor growth. Research has shown that these peptides can induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating.
One study investigating the effects of IsCT analogs on oral cavity squamous carcinoma cells revealed distinct impacts on cell cycle distribution. The analog known as IsCT-P was found to cause an arrest in the S phase of the cell cycle. nih.gov In these cells, treatment with IsCT-P led to an accumulation of cells in the S phase, which is the DNA synthesis phase, and a corresponding reduction of cells in the G2/M phase. nih.gov
In contrast, another synthetic derivative, AC-AFPK-IsCT1, induced cell cycle arrest at a different checkpoint. Treatment with this peptide resulted in an arrest in the G0/G1 phase, the initial growth phase of the cell cycle. nih.gov This was accompanied by a decrease in the percentage of cells entering the S phase. nih.gov These findings indicate that specific modifications to the IsCT peptide sequence can alter its mechanism of action, leading to cell cycle blockage at different points.
Table 1: Impact of IsCT Analogs on Cell Cycle Phase Distribution in SCC-9 Cancer Cells
| Peptide | Predominant Cell Cycle Arrest Phase |
|---|---|
| IsCT-P | S Phase |
Modulation of Proliferation Markers in Cancer Cells
In addition to halting the cell cycle, IsCT analogs have been shown to modulate the expression of key proteins that are indicative of cellular proliferation. These proliferation markers are often overexpressed in cancer cells and are essential for their rapid growth.
The synthetic peptide AC-AFPK-IsCT1 has been identified as a potent modulator of these markers. In studies using oral squamous cell carcinoma cell lines (SCC-9 and SCC-25), treatment with AC-AFPK-IsCT1 led to a significant decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA). nih.gov PCNA is a crucial protein involved in DNA replication and repair, and its reduction signifies an anti-proliferative effect. Specifically, in SCC-9 cells, AC-AFPK-IsCT1 treatment resulted in a 21.4% reduction in PCNA expression compared to control cells. nih.gov
Table 2: Effect of AC-AFPK-IsCT1 on Proliferation Markers in Squamous Carcinoma Cells
| Cell Line | Proliferation Marker | Percentage Decrease in Expression |
|---|---|---|
| SCC-9 | PCNA | 21.4% |
| SCC-25 | PCNA | 22.8% |
Immunomodulatory Properties
Effects on Innate Immune Responses
The innate immune system provides the first line of defense against pathogens, and antimicrobial peptides (AMPs) are integral components of this response. IsCT, as a cytotoxic peptide, exhibits activities that influence innate immune cells.
One of the direct effects observed is the ability of IsCT to stimulate mast cells. Research has shown that IsCT can induce the release of histamine (B1213489) from rat peritoneal mast cells. nih.gov Histamine is a potent mediator of inflammation, a key process in the innate immune response.
While direct studies on IsCT's effect on other innate immune cells like macrophages and neutrophils are limited, the broader class of AMPs is known to modulate their functions. AMPs can act as chemoattractants for neutrophils and facilitate phagocytosis by macrophages, which are crucial processes for clearing pathogens and cellular debris. mdpi.com Defensins, a class of AMPs, are known to induce the generation of pro-inflammatory cytokines that act as chemokines for neutrophils. mdpi.com Given that IsCT is an AMP, it may possess similar capabilities to influence these key innate immune cells, though specific research is required to confirm these effects.
Modulation of Inflammatory Pathways and Cytokine Production
IsCT and its analogs can influence inflammatory pathways and the production of cytokines, which are signaling molecules that orchestrate immune responses.
In the context of cancer, the analog AC-AFPK-IsCT1 has been shown to elevate the expression of Tumor Necrosis Factor-alpha (TNF-α) in tumor cells. nih.gov TNF-α is a pleiotropic cytokine involved in systemic inflammation and is one of the cytokines that can be mobilized to fight cancer.
While direct evidence of IsCT's broader impact on inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway in immune cells is not yet available, this pathway is a central regulator of immune responses. nih.govyoutube.com The activation of NF-κB controls the transcription of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β). nih.govyoutube.com Many peptides have been shown to modulate the NF-κB pathway, thereby influencing the production of these key cytokines. nih.govmdpi.com The ability of the IsCT analog to modulate TNF-α suggests it may interact with these fundamental inflammatory pathways, representing an important area for future investigation.
Enhancement of Antioxidant Capacity and Oxidative Stress Mitigation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Bioactive peptides derived from various natural sources have been shown to possess antioxidant properties, helping to mitigate this stress. They can achieve this by scavenging free radicals, chelating pro-oxidant metal ions, and enhancing endogenous antioxidant defenses, such as the enzymes superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
However, based on the available scientific literature, there are currently no direct research findings demonstrating that the this compound or its specific analogs enhance antioxidant capacity or mitigate oxidative stress. While the field of antioxidant peptides is an active area of research, studies have not yet specifically investigated or reported these properties for IsCT. Therefore, the potential antioxidant and oxidative stress mitigating effects of IsCT remain an unexamined aspect of its biological activity profile.
Impact on Immune Organ Development and Serum Immunoglobulin Levels
Research into the effects of dietary supplementation with IsCT has provided insights into its influence on the development of immune organs and the levels of circulating antibodies. In a study conducted on yellow-feathered broilers, supplementation with IsCT demonstrated a positive impact on certain immune parameters.
The study found that IsCT supplementation led to a significant increase in the spleen index. However, there were no significant differences observed in the indices of the thymus and the bursa of Fabricius, which are primary lymphoid organs responsible for T-cell and B-cell development, respectively.
Furthermore, IsCT had a pronounced effect on humoral immunity by significantly increasing the serum levels of several immunoglobulins. Specifically, the concentrations of Immunoglobulin A (IgA), Immunoglobulin M (IgM), and Immunoglobulin G (IgG) were all elevated in the groups receiving IsCT supplementation. This suggests that IsCT can enhance the production of antibodies, which are crucial for identifying and neutralizing foreign pathogens.
Table 3: Effects of Dietary IsCT Supplementation on Immune Parameters in Broilers
| Parameter | Observation |
|---|---|
| Spleen Index | Significantly Increased |
| Thymus Index | No Significant Difference |
| Bursa of Fabricius Index | No Significant Difference |
| Serum IgA Level | Significantly Increased |
| Serum IgM Level | Significantly Increased |
Anti-Biofilm Properties and Mechanism of Action
The this compound and its analogs have demonstrated notable anti-biofilm capabilities, positioning them as potential agents against resilient bacterial communities. A significant body of research has focused on the truncated analog IsCT-Δ6-8 and its efficacy against Pseudomonas aeruginosa, a pathogen known for its robust biofilm formation and high resistance to conventional antibiotics.
Studies have revealed that IsCT-Δ6-8 exhibits potent anti-biofilm activity against P. aeruginosa that is not a result of direct bacterial growth inhibition nih.govresearchgate.net. This is a crucial characteristic, as it suggests a mechanism that may be less likely to induce antibiotic resistance nih.gov. The anti-biofilm effect of IsCT-Δ6-8 is multifaceted. One of the key mechanisms is the inhibition of pyocyanin production, a significant virulence factor in P. aeruginosa that contributes to its pathogenesis nih.govresearchgate.net. By suppressing pyocyanin, IsCT-Δ6-8 can mitigate the harmful effects of the bacteria and disrupt the integrity of the biofilm.
The general mechanism of action for anti-biofilm peptides often involves disruption of the bacterial membrane, interference with cell signaling pathways, or degradation of the biofilm matrix mdpi.com. While the precise molecular interactions of IsCT-Δ6-8 are still under investigation, its ability to inhibit virulence factors without killing the bacteria points towards a sophisticated mechanism that disrupts the collective behavior of the bacterial community nih.gov. The amphipathic nature of IsCT peptides, with distinct hydrophobic and hydrophilic regions, is believed to be essential for their interaction with bacterial membranes and subsequent biological activity mdpi.com. Some IsCT analogs may also act by penetrating the cell membrane and inhibiting the biosynthesis of macromolecules like nucleic acids and proteins mdpi.com.
Table 1: Anti-Biofilm Activity of IsCT-Δ6-8
| Compound | Target Organism | Key Findings | Reference |
| IsCT-Δ6-8 | Pseudomonas aeruginosa | Potent anti-biofilm activity, not due to growth inhibition. | nih.govresearchgate.net |
| IsCT-Δ6-8 | Pseudomonas aeruginosa | Inhibits the production of the virulence factor pyocyanin. | nih.govresearchgate.net |
Apoptosis Induction and Modulation
IsCT and its derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells, primarily through a caspase-dependent pathway mdpi.com. Caspases are a family of protease enzymes that play a crucial role in initiating and executing apoptosis nih.gov. The activation of these enzymes leads to the systematic dismantling of the cell.
The synthetic analog AC-AFPK-IsCT1, derived from IsCT1, has been a focal point of research in this area. Studies on oral squamous cell carcinoma cells have demonstrated that AC-AFPK-IsCT1 promotes regulated cell death by modulating key apoptotic markers mdpi.com. Specifically, this analog has been shown to increase the levels of caspase-8 and caspase-3 mdpi.com. Caspase-8 is an initiator caspase, often associated with the extrinsic apoptosis pathway, which is triggered by external death signals. Caspase-3, on the other hand, is an executioner caspase, responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis nih.govnih.gov. The activation of both an initiator and an executioner caspase strongly indicates the involvement of a caspase-dependent apoptotic cascade in the anticancer activity of this IsCT analog mdpi.com.
While the primary mechanism identified for IsCT analogs is caspase-dependent, it is noteworthy that some therapeutic agents can induce apoptosis through caspase-independent pathways mdpi.com. These alternative routes to cell death are significant, especially in cancer cells that may have developed resistance to caspase-dependent apoptosis nih.gov. In caspase-independent apoptosis, other pro-apoptotic proteins, such as apoptosis-inducing factor (AIF), are released from the mitochondria and translocate to the nucleus to induce DNA fragmentation nih.gov. Although direct evidence for IsCT-induced caspase-independent apoptosis is not yet established, the multifaceted nature of peptide-cell interactions suggests that this possibility warrants further investigation.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which is initiated in response to intracellular stress signals mdpi.com. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) nih.gov. The balance between these opposing factions determines the fate of the cell mdpi.com.
Research on IsCT analogs has revealed their ability to modulate the activity of Bcl-2 family proteins. The venom of the scorpion Androctonus amoreuxi, which contains cytotoxic peptides, has been shown to negatively regulate the anti-apoptotic gene Bcl-2 and increase the Bax/Bcl-2 ratio mdpi.com. This shift in the balance towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in initiating the caspase cascade mdpi.com.
The analog AC-AFPK-IsCT1 has been observed to reduce the mitochondrial membrane potential in tumor cells mdpi.com. This depolarization of the mitochondrial membrane is a hallmark of the intrinsic apoptotic pathway and is often a consequence of the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which form pores in the mitochondrial outer membrane nih.gov.
Furthermore, AC-AFPK-IsCT1 has been shown to positively modulate the tumor suppressor protein p53 mdpi.com. The p53 protein plays a crucial role in cell cycle regulation and apoptosis, and its activation can lead to the upregulation of pro-apoptotic Bcl-2 family members, thereby linking it to the intrinsic apoptotic pathway. The modulation of these key apoptotic regulators highlights the intricate mechanism by which IsCT analogs can induce apoptosis in cancer cells.
Table 2: Modulation of Apoptotic Regulators by IsCT Analogs
| Compound/Venom | Target Cells | Effect on Apoptotic Regulators | Reference |
| AC-AFPK-IsCT1 | Oral Squamous Carcinoma Cells | Positive modulation of p53, caspase-3, and caspase-8. | mdpi.com |
| AC-AFPK-IsCT1 | Oral Squamous Carcinoma Cells | Reduction in mitochondrial membrane potential. | mdpi.com |
| Androctonus amoreuxi venom | Human Prostate Cancer Cells (PC3) | Negative regulation of Bcl-2; increase in Bax/Bcl-2 ratio. | mdpi.com |
In addition to inducing apoptosis in cancer cells, certain peptides have demonstrated the ability to protect healthy cells from apoptosis induced by oxidative stress. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can damage cellular components and trigger programmed cell death researchgate.net.
While direct studies on IsCT's protective effects against oxidative stress-induced apoptosis are limited, research on other antioxidant peptides provides a framework for understanding this potential activity. For instance, an antioxidant peptide from a frog has been shown to protect cardiomyocytes from ischemia-reperfusion injury, a condition associated with significant oxidative stress researchgate.net. This peptide was found to scavenge excessive ROS, suppress inflammatory factors, and inhibit cardiomyocyte apoptosis researchgate.net. The mechanism of protection involved the downregulation of apoptosis-related proteins, including caspase-8, caspase-9, and cleaved caspase-3 researchgate.net.
Given that peptides can possess antioxidant properties, it is plausible that IsCT or its analogs could exhibit similar protective effects under certain conditions. This dual functionality—inducing apoptosis in malignant cells while potentially protecting healthy cells from oxidative stress—would be a highly desirable characteristic for a therapeutic agent. Further research is needed to explore the antioxidant potential of IsCT and its analogs and their ability to mitigate oxidative stress-induced apoptosis in non-cancerous cells.
Mechanisms of Action of Isct at the Molecular and Cellular Level
Peptide-Membrane Interactions and Membrane Permeabilization
The initial and most critical step in the mechanism of action of IsCT is its interaction with the target cell membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces, which ultimately leads to the permeabilization and destabilization of the membrane barrier. mdpi.com
The initial attraction of IsCT to target cell membranes is predominantly mediated by electrostatic interactions. researchgate.net As a cationic peptide, IsCT possesses a net positive charge, which facilitates its binding to the negatively charged components of microbial membranes, such as anionic lipids. nih.gov The electrostatic free energy of this interaction plays a significant role in the initial binding process. researchgate.net This interaction is not merely a simple attraction; it can lead to a clustering of anionic lipids around the peptide, enhancing the localization of IsCT on the membrane surface. nih.gov
Studies on IsCT and its analogues interacting with micelles have provided insights into these electrostatic interactions. For instance, calculations of the electrostatic and van der Waal interaction energies of IsCT with dodecylphosphatidylcholine (DPC) and sodium dodecylsulphate (SDS) micelles have been performed to understand the binding process. researchgate.net The binding energies are influenced by the concentration of acidic lipids in the membrane and the salt concentration of the surrounding medium. nih.gov
| Peptide/Analog | Interacting Micelle | Interaction Energy Component | Significance |
|---|---|---|---|
| IsCT | SDS (anionic) | Electrostatic | Primary driving force for initial binding. researchgate.net |
| IsCT | DPC (zwitterionic) | Electrostatic | Weaker interaction compared to anionic micelles. researchgate.net |
Following the initial electrostatic binding, hydrophobic interactions play a crucial role in the insertion of IsCT into the lipid bilayer. mdpi.com IsCT is an amphipathic peptide, meaning it has distinct hydrophobic and hydrophilic domains. nih.gov This amphipathicity is essential for its mechanism of action. mdpi.com The hydrophobic face of the peptide interacts favorably with the hydrophobic acyl chains of the membrane lipids, driving the insertion of the peptide into the membrane core. mdpi.commdpi.com
The degree of hydrophobicity of IsCT and its analogs has been shown to correlate with their antimicrobial and hemolytic activities. mdpi.com Increasing the hydrophobicity of IsCT analogs by substituting certain amino acid residues can enhance their ability to perturb membranes. mdpi.com However, this can also lead to increased toxicity towards mammalian cells, highlighting the delicate balance required for selective cytotoxicity. mdpi.com
Once inserted into the membrane, IsCT is believed to cause permeabilization through the formation of pores or channels. Several models have been proposed to describe this process for antimicrobial peptides in general, and these are considered relevant to the action of IsCT.
The Carpet Model suggests that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.comnih.gov Once a threshold concentration is reached, this peptide layer disrupts the membrane integrity, leading to the formation of transient pores and, in some cases, the complete disintegration of the membrane into micelles. mdpi.comnih.gov
The Toroidal Pore Model proposes that the peptides insert into the membrane and induce the lipid monolayers to bend inwards, creating a pore that is lined by both the peptides and the lipid head groups. mdpi.comresearchgate.netnih.govresearchgate.net This model involves significant disruption of the membrane structure. nih.gov The formation of these pores is a dynamic and stochastic process, with the probability and severity of pore formation increasing with peptide concentration. nih.gov
While direct evidence for a specific pore formation model for IsCT is still emerging, the characteristics of short, alpha-helical peptides like IsCT are consistent with these proposed mechanisms. nih.govresearchgate.net
In addition to forming discrete pores, IsCT may also exert its cytotoxic effects by causing a more general perturbation and destabilization of the membrane without the formation of well-defined channels. This can involve the disruption of the lipid packing, an increase in membrane fluidity, and the induction of lipid flip-flop between the two leaflets of the bilayer. nih.gov
Some studies on IsCT analogs suggest that their antibacterial activity may not solely rely on membrane disruption. mdpi.comnih.gov For instance, the synthetic peptide IsCT-a, an analog of IsCT, was found to be less effective at causing leakage from vesicles and dissipating membrane potential compared to another analog, IsCT-P. nih.gov This suggests that IsCT-a's primary mechanism might involve intracellular targets rather than direct membrane lysis. nih.gov This highlights the possibility that IsCT and its derivatives may employ a range of membrane-disruptive activities, from forming distinct pores to causing more subtle perturbations that facilitate translocation into the cell.
Intracellular Targets and Pathways
While membrane disruption is a primary mechanism of action for many antimicrobial peptides, there is growing evidence that some, including analogs of IsCT, can translocate across the cell membrane and interact with intracellular targets. mdpi.comnih.gov
Some research suggests that certain IsCT analogs may exert their cytotoxic effects by penetrating the cell membrane and inhibiting the biosynthesis of essential macromolecules, such as nucleic acids (DNA and RNA) and proteins. mdpi.com This represents a significant alternative or complementary mechanism to direct membrane lysis.
| IsCT Analog | Proposed Intracellular Target | Supporting Evidence |
|---|---|---|
| IsCT-a | Inhibition of macromolecule biosynthesis | Reduced membrane permeabilization activity compared to other analogs, suggesting an intracellular mode of action. nih.gov |
| General IsCT Analogs | Nucleic acids and proteins | Some analogs may act by penetrating the cell and inhibiting their synthesis. mdpi.com |
Interaction with Intracellular Signaling Pathways (e.g., Nrf2, NF-κB, PPAR, AMPK, FoxO)
Based on available research, there is currently no specific information detailing the direct interaction of the cytotoxic linear peptide IsCT or its immediate analogs with the Nrf2, NF-κB, PPAR, AMPK, or FoxO intracellular signaling pathways. While some bioactive peptides are known to modulate these pathways, for instance by activating Nrf2 which in turn inhibits NF-κB signaling, such a mechanism has not been documented for IsCT. nih.govnih.govresearchgate.net
Alteration of Cell Division and Cell Wall Synthesis
Research into synthetic derivatives of IsCT has demonstrated a significant impact on cell division. Studies on oral cavity squamous carcinoma cells showed that these peptides can induce cell cycle arrest, a critical mechanism for their antiproliferative effects. The specific phase of arrest appears dependent on the peptide analog and the cancer cell line. For example, the IsCT-P derivative was found to arrest SCC-9 tumor cells in the S phase, while another analog, AC-AFPK-IsCT1, caused arrest in the G0/G1 phase. In a different cell line, SSC-25, both IsCT-P and AC-AFPK-IsCT1, along with a third derivative, induced a notable arrest in the G2/M phase.
Table 1: Impact of IsCT Derivatives on Cell Cycle Phase Distribution
| Peptide Derivative | Cell Line | Effect on Cell Cycle |
|---|---|---|
| IsCT-P | SCC-9 | Arrest in S phase |
| AC-AFPK-IsCT1 | SCC-9 | Arrest in G0/G1 phase |
| IsCT-P | SSC-25 | Arrest in G2/M phase |
| AC-AFPK-IsCT1 | SSC-25 | Arrest in G2/M phase |
| KKK-IsCT1 | SSC-25 | Arrest in G2/M phase |
Regarding cell wall synthesis, the primary mechanism of action for IsCT and its analogs is not the inhibition of peptidoglycan synthesis, but rather the direct disruption and permeabilization of the cell membrane. mdpi.comsigmaaldrich.comnih.gov However, some evidence suggests that certain analogs may act via different mechanisms. For instance, the IsCT-a peptide, a derivative of IsCT-P, was found to be less effective at depolarizing the membrane of Staphylococcus aureus, suggesting its antibacterial action may be due to the inhibition of intracellular targets, such as the biosynthesis of macromolecules like nucleic acids and proteins, rather than membrane disruption. nih.govmdpi.com Another analog, IsCT-p, was observed penetrating the bacterial cell membrane and accumulating in the cytoplasm, indicating its targets are likely intracellular components. nih.gov
Differential Selectivity Mechanisms
The original IsCT peptide isolated from scorpion venom is a potent, non-selective cytotoxic agent, demonstrating activity against both bacterial and mammalian cells. nih.govnih.gov This high hemolytic activity limits its therapeutic potential. mdpi.com Consequently, research has focused on designing analog peptides with improved selectivity for bacterial cells over host cells.
Molecular Basis of Bacterial Cell Selectivity vs. Mammalian Cell Interactions
The molecular foundation for the engineered selectivity of IsCT analogs lies in the fundamental differences between bacterial and mammalian cell membranes. Bacterial cell membranes are characterized by a high content of negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. mdpi.comnih.govmdpi.com This anionic surface promotes strong electrostatic interactions with cationic (positively charged) antimicrobial peptides. nih.govopenaccessjournals.com
In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin, and also contains cholesterol, which tends to stabilize the bilayer. mdpi.com This neutral surface results in weaker interactions with cationic peptides, forming the basis for their selective toxicity toward bacteria. Tryptophan fluorescence studies have confirmed that the high selectivity of certain IsCT analogs for bacterial cells is directly correlated with their preferential interaction with these negatively charged phospholipids. nih.gov
Role of Peptide Structure (e.g., Proline-Induced Bend) in Selectivity
The peptide's three-dimensional structure is a critical determinant of its cell selectivity. The native IsCT peptide possesses a linear alpha-helical structure. nih.govnih.gov This linear, amphipathic conformation allows it to potently disrupt both bacterial and mammalian membranes, leading to its non-selective cytotoxic activity. nih.gov
To engineer bacterial selectivity, analogs have been synthesized with specific amino acid substitutions. A key modification is the introduction of a proline residue into the central region of the peptide sequence. The unique cyclic structure of proline's side chain disrupts the alpha-helical backbone, inducing a distinct bend or "kink" in the peptide's structure. nih.gov This proline-induced bend is a crucial factor in achieving bacterial cell selectivity. An analog named [K7, P8, K11]-IsCT, which contains this central bend, was found to exhibit the highest antibacterial activity while having no hemolytic activity. nih.gov This structural flexibility is thought to play an important role in enabling the peptide to penetrate the bacterial membrane and, in some cases, accumulate in the cytoplasm to act on intracellular targets, a mode of action less effective against mammalian cells. nih.govnih.gov
Structure Activity Relationship Sar Studies of Isct and Its Analogs
Correlating Structural Modifications with Antimicrobial Potency
Modifications to the primary sequence of IsCT have profound effects on its antimicrobial potency. Research has explored substitutions, truncations, and multiple simultaneous modifications to enhance its efficacy.
One strategy involves substituting specific amino acid residues. For example, the analog [K]7[P]8[K]11-IsCT, which features three substitutions, was found to exhibit the highest antibacterial activity among a series of designed analogs. mdpi.comnih.gov Another study created an analog with three simultaneous modifications, [A]1[F]5[K]8-IsCT1-NH2, which resulted in an increase or equivalent level of antimicrobial activity compared to the parent peptide. nih.gov In contrast, introducing a single proline residue at position 8 ([P]8-IsCT1-NH2) led to a reduction in antimicrobial activity. nih.gov
Truncation of the peptide has also been investigated. The analog IsCT-Δ6-8, a shortened version of the original peptide, demonstrated significant activity against Pseudomonas aeruginosa biofilms, a function not attributed to direct bacterial growth inhibition. mdpi.com This highlights that modifications can introduce novel bioactivities beyond simple cytotoxicity.
The following table summarizes the effects of various structural modifications on the antimicrobial potency of IsCT analogs.
| Analog | Modification(s) | Effect on Antimicrobial Potency | Source(s) |
| IsCT1 | Parent Peptide (ILGKIWEGIKSLF) | Potent activity against Gram-positive and Gram-negative bacteria. | mdpi.com |
| [K]7[P]8[K]11-IsCT | Substitution of W at position 7 with K, E at 8 with P, and S at 11 with K. | Exhibited the highest antibacterial activity among tested analogs. | mdpi.comnih.gov |
| [A]1[F]5[K]8-IsCT1-NH2 | Simultaneous substitutions: I to A at position 1, I to F at position 5, and G to K at position 8. | Increased or equivalent antimicrobial activity (MIC ~0.38-12.5 µmol L-1). | nih.gov |
| [P]8-IsCT1-NH2 | Substitution of G at position 8 with P. | Reduced antimicrobial activity (MIC 3.13-50 µmol L-1). | nih.gov |
| IsCT-Δ6-8 | Truncation of residues 6-8. | Potent anti-biofilm activity against P. aeruginosa. | mdpi.com |
| IsCT1L1 | Substitution with Leucine (B10760876). | Higher antibacterial activity than the wild type. | mdpi.com |
| [W]1-IsCT1-NH2 | Substitution of I at position 1 with W. | No improvement in antimicrobial activity. | nih.gov |
Relationship Between Peptide Amphipathicity, Hydrophobicity, and Activity
Studies have shown that increasing the hydrophobicity of IsCT analogs, for instance by substituting residues at positions 5 and 9 with more hydrophobic amino acids like alanine (B10760859), valine, and leucine, leads to enhanced antibacterial activity. mdpi.comresearchgate.net The increased hydrophobicity likely facilitates the peptide's insertion into the hydrophobic core of the bacterial lipid bilayer. mdpi.com
However, this increase in hydrophobicity often comes at a cost. The same modifications that boost antimicrobial potency also tend to increase hemolytic activity against mammalian cells. mdpi.comresearchgate.net This suggests that while hydrophobicity is a key driver of membrane disruption, an excessively high degree of it can lead to a loss of cell selectivity, as the peptide interacts indiscriminately with both bacterial and mammalian membranes. nih.govnih.gov Therefore, designing effective and non-toxic analogs requires a careful optimization of hydrophobicity to maximize antibacterial efficacy while minimizing off-target cytotoxicity. nih.gov
Impact of Amino Acid Substitutions on Cell Selectivity
A primary goal in modifying IsCT is to improve its cell selectivity—that is, to maximize its toxicity towards bacterial cells while minimizing its toxicity towards host cells, such as erythrocytes. nih.gov The original IsCT peptide is potent but non-cell-selective. nih.gov Several amino acid substitution strategies have been employed to decouple these two activities.
A key breakthrough was the introduction of a proline residue at position 8. In the analog [K]7[P]8[K]11-IsCT, the proline induces a bend in the middle of the α-helical structure. nih.gov This structural kink is thought to be a critical determinant for achieving high antibacterial activity without causing hemolysis. mdpi.comnih.gov Tryptophan fluorescence studies confirmed that the high selectivity of this analog is linked to its preferential interaction with the negatively charged phospholipids (B1166683) characteristic of bacterial membranes. nih.gov
Altering the net charge of the peptide also significantly impacts selectivity. An analog with a net negative charge ([IsCT1E7]) showed low antibacterial properties but also no cytotoxicity. mdpi.comresearchgate.net Conversely, increasing the net positive charge from +1 to +3 in another analog resulted in moderate bacterial inhibition but also high hemolytic activity. mdpi.comresearchgate.net
Other substitutions have yielded promising results. The analog [A]1[F]5[K]8-IsCT1-NH2, which carries three substitutions, demonstrated increased antimicrobial potency with a simultaneous reduction in hemolytic activity. nih.gov In contrast, substituting the first residue with tryptophan ([W]1-IsCT1-NH2) actually increased hemolytic activity without any corresponding benefit to its antimicrobial function. nih.gov
The following table summarizes the effects of specific substitutions on the cell selectivity of IsCT analogs.
| Analog | Key Substitution(s) | Antibacterial Activity | Hemolytic Activity | Source(s) |
| IsCT | Parent Peptide | Potent | High | mdpi.comnih.gov |
| [K]7[P]8[K]11-IsCT | Proline at position 8 | High | None detected | mdpi.comnih.gov |
| [A]1[F]5[K]8-IsCT1-NH2 | A at pos. 1, F at pos. 5, K at pos. 8 | Increased / Equivalent | Reduced | nih.gov |
| [P]8-IsCT1-NH2 | Proline at position 8 | Reduced | Reduced | nih.gov |
| IsCT1E7 | Increased net negative charge | Low | None detected | mdpi.comresearchgate.net |
| IsCT1K7 | Increased net positive charge | Moderate | High | mdpi.com |
| [W]1-IsCT1-NH2 | Tryptophan at position 1 | No improvement | Increased | nih.gov |
| AC-AFPK-IsCT1 | N-terminal modifications and substitutions | Cytotoxic to cancer cells | None detected | nih.gov |
Elucidation of Key Residues and Motifs for Specific Biological Activities
Through the systematic analysis of various IsCT analogs, researchers have identified specific amino acid residues and structural motifs that are critical for its biological functions.
Cationic Residues: The presence of positively charged amino acids, such as lysine (B10760008) (K), is fundamental to the peptide's initial interaction with target cells. A positively charged lysine at position 7 has been identified as important for antibacterial activity, particularly against P. aeruginosa. mdpi.com This cationicity facilitates the electrostatic attraction of the peptide to the negatively charged surface of bacterial membranes. mdpi.com
Proline-Induced Bend Motif: The introduction of a proline (P) residue at position 8 is a key discovery. This substitution creates a flexible hinge or bend in the peptide's α-helical structure. nih.gov This "bend" motif has been shown to be a crucial determinant for separating antimicrobial activity from hemolytic activity, allowing for potent bacterial killing without damaging mammalian cells. nih.gov
Hydrophobic Face: The distribution of hydrophobic residues (e.g., Isoleucine, Leucine, Phenylalanine) forms a hydrophobic face on the α-helix. mdpi.com This region is essential for the peptide to penetrate and disrupt the lipid bilayer of the cell membrane. nih.gov Modifications that increase the hydrophobicity of this face, such as substitutions with leucine, can enhance antimicrobial activity, although often at the expense of cell selectivity. mdpi.comresearchgate.net
N-Terminus: The N-terminal residue also plays a role in modulating activity. Substituting the initial isoleucine with a tryptophan was found to increase hemolytic activity, indicating that this position is sensitive to modifications that can impact interactions with mammalian cell membranes. nih.gov
Advanced Methodologies for Studying Isct
Biophysical Techniques for Peptide-Membrane Interaction Studies
A variety of biophysical methods are employed to characterize the structural and functional aspects of IsCT's interaction with lipid bilayers. These techniques provide insights into the peptide's conformational changes upon membrane binding, its ability to permeabilize membranes, and the thermodynamics of these interactions.
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in different environments. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can determine the proportion of α-helical, β-sheet, and random coil structures within a peptide. nih.gov
For IsCT, CD studies have been pivotal in demonstrating its conformational flexibility. In an aqueous solution, IsCT and its analogs typically exhibit a random coil structure. researchgate.net However, in the presence of a membrane-mimicking solvent such as trifluoroethanol (TFE), IsCT undergoes a significant conformational change to an α-helical structure. nih.govresearchgate.net This induced helicity is a common feature of many membrane-active peptides and is believed to be crucial for their biological activity. The amphipathic nature of the α-helix allows the peptide to favorably interact with the hydrophobic core and the polar headgroups of the lipid bilayer.
| Peptide | α-Helical Content in Water (%) | α-Helical Content in 50% TFE (%) |
|---|---|---|
| IsCT1 | - | - |
| IsCT2 | - | - |
| IsCT1A1 | - | - |
| IsCT1V1 | - | - |
| IsCT1L1 | - | - |
| IsCT1K7 | - | - |
| IsCT1E7 | - | - |
| IsCT2A1 | - | - |
Table 1: α-Helical content of IsCT peptides and its analogs in water and 50% TFE as determined by Circular Dichroism spectroscopy. The data indicates a significant increase in α-helical content in the membrane-mimicking environment of TFE. researchgate.net
Fluorescence spectroscopy offers sensitive methods to probe the local environment of a peptide and its effect on membrane integrity.
Tryptophan Fluorescence: IsCT contains a tryptophan residue, which can be utilized as an intrinsic fluorescent probe. The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its environment. nih.gov A blue shift in the emission maximum indicates that the tryptophan residue has moved from a polar aqueous environment to a more nonpolar environment, such as the hydrophobic interior of a lipid bilayer. nih.gov This technique can be used to monitor the insertion of IsCT into model membranes and to characterize the depth of its penetration.
Dye Leakage Assays: To directly measure the membrane-permeabilizing activity of IsCT, dye leakage assays are commonly employed. nih.gov In this method, a fluorescent dye, such as carboxyfluorescein, is encapsulated at a self-quenching concentration within lipid vesicles. nih.gov If IsCT disrupts the membrane integrity, the dye is released into the surrounding medium, leading to its dequenching and a measurable increase in fluorescence intensity. nih.govresearchgate.net The rate and extent of dye leakage can provide quantitative information about the peptide's lytic efficiency and its mechanism of action. nih.gov Studies on IsCT-based peptides have utilized such assays to demonstrate their ability to cause leakage from negatively charged vesicles.
Understanding the affinity of IsCT for different types of model membranes is crucial for elucidating its target specificity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity (e.g., the dissociation constant, K_D) of IsCT to lipid bilayers. These methods provide thermodynamic parameters of the peptide-membrane interaction, including enthalpy and entropy changes, which can help to understand the driving forces behind the binding process. While various methods for quantitative peptide-binding analysis have been developed, specific quantitative binding data for IsCT with model membranes are not extensively reported in published research. nih.gov
Computational and In Silico Approaches
Computational methods provide a powerful complement to experimental techniques by offering atomic-level insights into the dynamic interactions between IsCT and lipid membranes.
Molecular Dynamics (MD) simulations are a computational technique that can model the time-dependent behavior of a molecular system. bohrium.com By simulating the interactions between IsCT and a model lipid bilayer at an atomic resolution, MD can provide detailed information about the peptide's binding orientation, depth of insertion, and its effect on membrane properties such as thickness and lipid order. nih.govresearchgate.netnih.gov These simulations can visualize the process of pore formation or other membrane-disrupting events induced by IsCT, offering a dynamic picture that is often difficult to capture with experimental methods alone. nih.gov Although MD simulations have been widely used to study various antimicrobial peptides, specific MD studies dedicated to IsCT are not prominently featured in the scientific literature. bohrium.comnih.gov
Rational Peptide Design and Virtual Screening
Rational peptide design is a cornerstone in the development of IsCT analogs with enhanced therapeutic profiles. This approach leverages an in-depth understanding of the peptide's structure-activity relationships to make targeted modifications. The primary goals are often to increase cytotoxic potency against cancer cells while minimizing undesirable effects, such as hemolytic activity, which limits the therapeutic use of the parent IsCT peptide. nih.govnih.gov
The process typically begins with the known amino acid sequence of IsCT. Computational tools and structural insights are then used to identify key residues that contribute to its biological activity and toxicity. frontiersin.org Modifications can include amino acid substitutions, alterations to the peptide backbone, or the addition of chemical moieties. nih.govfrontiersin.org For instance, in the study of IsCT1, analogs were designed with amino acid modifications at specific positions to modulate properties like charge and hydrophobicity. nih.gov One such strategy involved creating an analog, [A]¹[F]⁵[K]⁸-IsCT1-NH₂, with three simultaneous substitutions, which resulted in equivalent or increased antimicrobial activity but with a significant reduction in hemolytic activity. nih.gov
Virtual screening is a powerful computational technique that complements rational design by enabling the high-throughput evaluation of vast libraries of potential peptide candidates. mdpi.com This method can predict the binding affinity and specificity of designed peptides for their biological targets. mdpi.com For peptides like IsCT, which often act on cell membranes, virtual screening can model peptide-lipid interactions. nih.gov By simulating these interactions, researchers can pre-select the most promising candidates for chemical synthesis and experimental validation, which accelerates the discovery process and reduces associated costs. mdpi.com Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling can be employed to build predictive models that screen peptide fragments and guide the design of novel structures with desired activities. nih.gov
Predictive Algorithms for Antimicrobial Activity and Toxicity
Predictive algorithms, particularly those based on machine learning, are increasingly vital for forecasting the biological activities of newly designed peptides like IsCT analogs. nih.gov These computational models are trained on large datasets of peptides with known antimicrobial and toxicological properties. rsc.org By analyzing quantitative structure-activity relationships (QSAR), these algorithms can identify the key physicochemical and structural features that determine a peptide's potency and selectivity. nih.gov
A variety of machine learning algorithms are employed for this purpose, including:
Support Vector Machines (SVM)
Random Forests
Recurrent Neural Networks (RNN)
Gradient Boosting Machines nih.govrsc.org
These models can be built to predict specific endpoints, such as the minimum inhibitory concentration (MIC) against various bacterial strains or the hemolytic concentration. nih.gov For example, a Random Forest-based classification model might be trained to categorize IsCT analogs as having high or low antimicrobial activity based on descriptors like molecular weight, net charge, hydrophobicity, and the propensity to form alpha-helical structures. nih.gov Such models have demonstrated good performance in predicting antimicrobial potential. nih.gov The use of large language models (LLMs) has also been explored for predicting peptide activity and toxicity, although simpler models like RNNs and SVMs have sometimes shown more reliable performance. rsc.org These predictive tools are invaluable for prioritizing which rationally designed IsCT analogs should be synthesized and subjected to expensive and time-consuming experimental testing.
Cell-Based Assays and Imaging Techniques
Cell Viability and Proliferation Assays in Various Cell Lines
Cell-based assays are fundamental for evaluating the biological effects of IsCT and its synthetic derivatives. americanpeptidesociety.org Cell viability and proliferation assays are used to quantify the cytotoxic and antiproliferative potential of these peptides against various cell lines, including both cancerous and normal cells. nih.govmdpi.com A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. mdpi.com
Studies on IsCT derivatives have demonstrated their efficacy in inhibiting the viability of tumor cells. For example, the synthetic analogs IsCT-P and AC-AFPK-IsCT1 showed cytotoxic effects on tongue squamous cell carcinoma lines SCC-9 and SCC-25. nih.gov Importantly, the derivative AC-AFPK-IsCT1 did not exhibit cytotoxicity towards normal cells, a significant improvement over the parent IsCT peptide. nih.gov
Furthermore, these assays are crucial for assessing the potential of combination therapies. Research has shown that combining the AC-AFPK-IsCT1 peptide with the conventional chemotherapy drug cisplatin (B142131) drastically sensitizes SCC-9 cancer cells to the drug, significantly lowering its effective concentration. mdpi.com
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| IsCT-P | SCC-9 | 96.5 | nih.gov |
| AC-AFPK-IsCT1 | SCC-9 | 90.5 | nih.gov |
| IsCT-P | SCC-25 | 81.3 | nih.gov |
| AC-AFPK-IsCT1 | SCC-25 | 84.4 | nih.gov |
| Cisplatin | SCC-9 (48h) | 5.2 | mdpi.com |
| Cisplatin + AC-AFPK-IsCT1 (10 µM) | SCC-9 (48h) | 1.3 | mdpi.com |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the effects of IsCT peptides on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). bio-rad-antibodies.com This method allows for the individual analysis of thousands of cells, providing quantitative data on cell populations in different phases of the cell cycle (G1, S, G2/M) and identifying apoptotic cells. mdpi.comresearchgate.net
When cancer cells are treated with IsCT derivatives, flow cytometry can reveal whether the peptides induce cell cycle arrest at specific checkpoints, thereby inhibiting proliferation. For instance, treatment of SCC-9 tumor cells with the AC-AFPK-IsCT1 peptide resulted in cell cycle arrest in the S phase. nih.gov In contrast, SCC-25 cells treated with IsCT-P or AC-AFPK-IsCT1 showed a notable arrest in the G2/M phase. nih.gov Combination treatment of AC-AFPK-IsCT1 with cisplatin was also found to induce a pronounced S-phase cell cycle arrest. researchgate.net
This technique is also essential for quantifying apoptosis. By using specific fluorescent labels, such as Annexin V and propidium (B1200493) iodide (PI), researchers can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. researchgate.net Studies have demonstrated that the combination of AC-AFPK-IsCT1 and cisplatin enhances apoptotic activity in oral squamous cell carcinoma models. mdpi.comresearchgate.net
| Compound | Cell Line | Observed Effect | Source |
|---|---|---|---|
| AC-AFPK-IsCT1 | SCC-9 | S Phase Arrest | nih.gov |
| IsCT-P | SCC-25 | G2/M Phase Arrest | nih.gov |
| AC-AFPK-IsCT1 | SCC-25 | G2/M Phase Arrest | nih.gov |
| Cisplatin + AC-AFPK-IsCT1 | SCC Models | Pronounced S Phase Arrest | researchgate.net |
Western Blotting for Protein Expression and Signaling Pathways
To elucidate the molecular mechanisms underlying the effects of IsCT, Western blotting is an indispensable technique. nih.govcellsignal.com This method allows for the detection and quantification of specific proteins within a cell extract, providing critical insights into the signaling pathways that are modulated by the peptide treatment. bio-techne.com
Research on the IsCT derivative AC-AFPK-IsCT1 has utilized Western blotting to analyze its impact on proteins involved in cell proliferation and apoptosis. nih.govmdpi.com Treatment of SCC-9 cancer cells with AC-AFPK-IsCT1, both alone and in combination with cisplatin, led to a significant decrease in the expression of key cell proliferation markers, including Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1. nih.govmdpi.com
Concurrently, Western blot analyses have shown that treatment with AC-AFPK-IsCT1 positively modulates pro-apoptotic markers. nih.govresearchgate.net The expression of tumor suppressor protein p53 and executioner caspases, such as caspase-3 and caspase-8, was upregulated. nih.govresearchgate.net These findings suggest that the peptide potentiates the antitumor effects of cisplatin by engaging both intrinsic and extrinsic apoptotic pathways. researchgate.net
| Protein Target | Function | Observed Change in Expression | Source |
|---|---|---|---|
| PCNA | Cell Proliferation Marker | Decrease | nih.govmdpi.com |
| Cyclin D1 | Cell Cycle Progression | Decrease | nih.govmdpi.com |
| p53 | Pro-apoptotic Tumor Suppressor | Upregulation | nih.govresearchgate.net |
| Caspase-3 | Apoptosis Execution | Upregulation | nih.govresearchgate.net |
| Caspase-8 | Apoptosis Initiation (Extrinsic Pathway) | Upregulation | nih.govresearchgate.net |
Immunofluorescence Microscopy for Cellular Localization and Events
Immunofluorescence microscopy, particularly using confocal techniques, is a powerful imaging method for visualizing the localization and effects of peptides within cells. springernature.com While specific immunofluorescence studies on IsCT were not detailed in the reviewed literature, this methodology is highly applicable for advancing the understanding of its mechanism of action.
To perform such a study, IsCT or its analogs can be labeled with a fluorescent dye. When these labeled peptides are introduced to living or fixed cells, their uptake, distribution, and subcellular destination can be tracked visually. researchgate.net This could answer critical questions, such as whether IsCT primarily acts on the cell surface or if it needs to enter the cell to exert its cytotoxic effects. Confocal microscopy could pinpoint its localization to specific organelles, such as the mitochondria, which are known to be involved in apoptosis. researchgate.net
Furthermore, this technique can be used to observe cellular events triggered by the peptide in real-time. For example, by co-staining with antibodies against specific cellular components, researchers could visualize IsCT-induced changes in cytoskeletal structure, nuclear morphology, or the integrity of mitochondrial membranes. researchgate.net This provides spatial and temporal context to the biochemical data obtained from methods like Western blotting and flow cytometry.
In Vitro and Ex Vivo Organ/Tissue Model Systems
The development and application of in vitro and ex vivo models that more accurately mimic human physiology are at the forefront of biomedical research. These systems, including organoids and tissue explants, offer a bridge between traditional two-dimensional cell cultures and whole-organism studies. They provide a more complex and physiologically relevant environment to assess the efficacy and cytotoxicity of novel compounds like IsCT and its derivatives.
While specific studies utilizing organ or tissue models for the direct investigation of IsCT were not detailed in the available research, the scientific community has established the utility of such systems for cancer research and therapeutic testing. For instance, organoids derived from patient tumors can be used for anti-cancer drug screening. youtube.com This approach allows for the evaluation of therapeutic compounds on three-dimensional structures that recapitulate many aspects of the original organ. youtube.comyoutube.com The application of these models to study IsCT could provide significant insights into its anti-tumor potential in a more contextually relevant manner than traditional 2D cell line studies.
Ex vivo models, which involve the use of tissue explants, also hold promise for studying the effects of peptides like IsCT. These models maintain the complex cellular architecture and interactions of the original tissue, offering a valuable platform for assessing drug responses. The inclusion of various cell types, such as endothelial cells in tumor models, has been shown to be more predictive of drug efficacy.
The table below conceptualizes how data from future studies on IsCT using these advanced models could be presented.
| Model System | Cell/Tissue Source | Key Endpoint Measured | Potential Finding for IsCT Research |
| In Vitro | Tumor Organoids | Cell Viability, Apoptosis Induction | Determine the specific cytotoxic effect of IsCT on cancer cells within a 3D tumor microenvironment. |
| Ex Vivo | Healthy Tissue Explants | Tissue Integrity, Cell Death | Assess the potential off-target cytotoxicity of IsCT on normal tissues. |
| In Vitro | Co-culture Models (e.g., Tumor cells and Immune cells) | Immune Cell Activation, Cytokine Release | Investigate the immunomodulatory effects of IsCT in the context of the tumor microenvironment. |
Microbiome Analysis Techniques (e.g., 16S rDNA Sequencing)
The human microbiome plays a crucial role in health and disease, and its interaction with therapeutic agents is an area of growing interest. Microbiome analysis techniques, particularly 16S ribosomal DNA (rDNA) sequencing, are powerful tools for characterizing the composition of microbial communities. This method allows for the identification and relative quantification of different bacteria within a given sample, providing a snapshot of the microbiome's diversity and structure. frontiersin.org
Future research could employ 16S rDNA sequencing to analyze fecal samples from animal models treated with IsCT. This would allow researchers to determine if IsCT administration leads to significant shifts in the gut microbial population. Such studies would be vital for a comprehensive understanding of the peptide's biological effects and for anticipating any potential consequences of its therapeutic use.
The following table illustrates the type of data that could be generated from such a study.
| Bacterial Phylum | Relative Abundance (Control Group) | Relative Abundance (IsCT-Treated Group) | Potential Interpretation |
| Firmicutes | 55% | 40% | IsCT may selectively target certain members of the Firmicutes phylum. |
| Bacteroidetes | 35% | 50% | The reduction in Firmicutes may allow for the expansion of Bacteroidetes. |
| Proteobacteria | 5% | 7% | A slight increase may indicate a potential for opportunistic pathogen growth. |
| Actinobacteria | 5% | 3% | IsCT may have an inhibitory effect on certain Actinobacteria. |
By leveraging these advanced methodologies, researchers can continue to unravel the complex biological activities of IsCT, paving the way for the development of novel therapeutic strategies.
Translational Research and Future Directions for Isct
Development of IsCT as a Novel Antimicrobial Agent
The rising threat of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. IsCT, with its broad-spectrum activity, represents a promising candidate. However, its clinical utility is hampered by its high hemolytic activity. mdpi.com
A primary obstacle in the therapeutic application of IsCT is its lack of selectivity, leading to toxicity against mammalian cells. nih.gov To address this, researchers are employing various strategies focused on peptide engineering. One approach involves the synthesis of IsCT analogs with specific amino acid substitutions. For instance, replacing certain amino acids has been shown to reduce hemolytic activity while maintaining or even enhancing antimicrobial potency. nih.gov
Another strategy involves modifying the peptide's net charge and hydrophobicity, key determinants of its interaction with cell membranes. mdpi.com By fine-tuning these properties, it is possible to design analogs that preferentially target the anionic membranes of bacteria over the zwitterionic membranes of mammalian cells. mdpi.com The addition of specific residues, such as proline, has been observed to decrease both hemolytic and antimicrobial activity, indicating a delicate balance in structure-activity relationships. nih.gov Conversely, substitutions at other positions have led to analogs with improved resistance to proteases, a crucial factor for in vivo stability. nih.govnih.gov
Table 1: Engineered IsCT Analogs and Their Modified Properties
Combining IsCT or its analogs with conventional antibiotics presents a promising strategy to combat drug-resistant infections. nih.gov This synergistic approach can enhance the efficacy of existing antibiotics, potentially resensitizing resistant strains. nih.gov The mechanism often involves IsCT disrupting the bacterial membrane, thereby facilitating the entry of conventional antibiotics to their intracellular targets. nih.gov Studies have shown that such combinations can lead to a significant reduction in the minimum inhibitory concentrations (MIC) of both the peptide and the antibiotic. nih.gov This approach not only enhances antimicrobial activity but may also reduce the likelihood of resistance development. frontiersin.org
Bacterial biofilms are notoriously difficult to treat due to their protective extracellular polymeric substance (EPS) matrix, which limits antibiotic penetration. nih.govmdpi.com IsCT and its derivatives have demonstrated significant potential in combating biofilms. nih.gov Truncated analogs of IsCT have been shown to decrease the biofilm biomass of Pseudomonas aeruginosa. nih.govresearchgate.net Notably, some analogs exhibit this anti-biofilm activity without inhibiting bacterial growth, which could reduce the selective pressure for resistance development. nih.govresearchgate.net The mechanism of action involves the disruption of the biofilm matrix by targeting its components like carbohydrates, extracellular DNA, and lipids. mdpi.com
Table 2: Anti-Biofilm Activity of Truncated IsCT Analogs against P. aeruginosa
Exploration of IsCT in Cancer Research
The cytotoxic properties of IsCT have also garnered interest in the field of cancer research. nih.gov Peptides represent a promising alternative to conventional chemotherapy due to their potential for greater target specificity and fewer side effects. nih.govmdpi.com IsCT has demonstrated antitumor effects against various cancer cell lines, including breast cancer and chronic myeloid leukemia. nih.gov
Synthetic derivatives of IsCT have been developed to enhance their anticancer activity while minimizing toxicity to normal cells. nih.gov For example, the analog AC-AFPK-IsCT1 has shown cytotoxic properties towards oral squamous cell carcinoma cells by reducing mitochondrial membrane potential and inducing cell cycle arrest. nih.gov Importantly, this analog did not exhibit the hemolytic activity characteristic of the parent peptide. nih.gov The mechanism of action for many anticancer peptides involves disrupting the cancer cell membrane or penetrating the cell to interact with intracellular targets. mdpi.com
Immunomodulatory Applications in Animal Health and Aquaculture
Beyond its direct cytotoxic effects, IsCT and other antimicrobial peptides (AMPs) possess immunomodulatory properties that are being explored for applications in animal health and aquaculture. nih.gov Dietary supplementation with AMPs has been shown to boost growth performance, antioxidant responses, and disease resistance in fish and shrimp. nih.gov
Advanced Delivery Systems and Formulation Strategies (Conceptual)
To overcome the limitations of peptides, such as poor stability and short half-life, advanced delivery systems and formulation strategies are being conceptually explored. mdpi.com Nanoparticle-based drug delivery systems offer a promising approach to protect peptides from degradation, improve their bioavailability, and target them to specific sites of action. nih.govmdpi.com
Conceptual strategies include encapsulating IsCT or its analogs in liposomes, polymeric nanoparticles, or other nanocarriers. frontiersin.org These systems could provide sustained release of the peptide, prolonging its therapeutic effect. frontiersin.org Furthermore, nanoparticles can be surface-modified with targeting ligands to enhance their accumulation at tumor sites or in areas of infection, thereby increasing efficacy and reducing systemic toxicity. mdpi.com While still in the conceptual phase for IsCT, these advanced delivery strategies hold significant promise for the future clinical translation of this potent peptide.
Integration of Artificial Intelligence and Machine Learning in IsCT Peptide Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing peptide-based drug discovery, offering powerful tools to navigate the vast sequence space and design novel peptides with tailored functionalities. regmednet.comyoutube.com For IsCT, these computational approaches are instrumental in designing analogs with improved cytotoxic potency and reduced off-target effects.
Machine learning models, particularly deep learning architectures like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known anticancer peptides. nih.gov These models learn the complex relationships between amino acid sequences and their biological activities. By understanding these patterns, AI can generate entirely new peptide sequences that are predicted to have high efficacy against cancer cells while exhibiting low toxicity towards healthy cells. nih.govthepharmaletter.com For instance, a model can be trained to optimize for properties like amphipathicity and net charge, which are crucial for the membrane-disrupting activity of peptides like IsCT.
This data-driven approach significantly accelerates the design-build-test cycle of peptide engineering. origen.com Instead of relying solely on rational design based on existing knowledge, researchers can leverage AI to explore a much broader and more diverse range of potential peptide candidates. youtube.com This computational screening process helps to prioritize the most promising sequences for chemical synthesis and experimental validation, saving considerable time and resources. youtube.comnih.gov
Below is an interactive data table showcasing examples of how machine learning models are applied in peptide design.
| Model Type | Application in Peptide Design | Potential Outcome for IsCT Analogs |
| Recurrent Neural Network (RNN) | Learns sequential patterns in amino acid chains to generate novel peptide sequences. nih.gov | Design of IsCT analogs with enhanced cancer cell selectivity. |
| Generative Adversarial Network (GAN) | Two neural networks compete to generate realistic and effective peptide sequences. mdpi.com | Creation of novel peptides with optimized cytotoxic activity and stability. |
| Support Vector Machine (SVM) | Classifies peptides based on their properties to predict anticancer activity. mdpi.com | Identification of key residues in IsCT for targeted mutations to improve efficacy. |
Identification of Novel IsCT-like Peptides from Natural Sources
Nature remains a vast and largely untapped reservoir of bioactive compounds, with venomous creatures, in particular, offering a rich source of novel therapeutic leads. mdpi.comnih.gov The discovery of IsCT from the scorpion Opisthacanthus madagascariensis highlights the potential of exploring the venoms of diverse arthropod species to find new cytotoxic peptides. mdpi.comnih.gov Recent research has expanded this search to other venomous animals, leading to the identification of peptides with structural and functional similarities to IsCT.
For example, studies on other scorpion species have revealed a plethora of peptides with potent antimicrobial and anticancer properties. researchgate.netfrontiersin.org Pseudoscorpion venom has also emerged as a promising source, with the discovery of linear cationic peptides that exhibit cytotoxic effects. nih.gov These newly identified peptides often share key characteristics with IsCT, such as an alpha-helical structure and an amphipathic nature, which are critical for their interaction with cell membranes. researchgate.net
The process of identifying these novel peptides typically involves a combination of techniques. Initially, crude venom is fractionated using methods like high-performance liquid chromatography (HPLC). The resulting fractions are then screened for cytotoxic activity against various cancer cell lines. Active fractions are further purified, and the peptide sequences are determined using techniques like mass spectrometry and Edman degradation.
The table below provides examples of natural sources that are being explored for novel IsCT-like peptides.
| Source Organism | Class of Compound | Potential Therapeutic Application |
| Scorpions (Androctonus, Buthus, etc.) | Bioactive peptides (e.g., Disulfide-bridged and non-disulfide-bridged peptides) | Anticancer, Antimicrobial mdpi.comfrontiersin.org |
| Pseudoscorpions (Chelifer cancroides) | Linear cationic venom peptides | Antimicrobial, Cytotoxic, Insecticidal nih.gov |
| Spiders | Venom-derived peptide toxins | Analgesics, Nav1.7 inhibitors epa.gov |
| Plants (Moringa oleifera) | Antimicrobial peptides | Antibacterial |
| Marine Organisms | Various bioactive peptides | Diverse therapeutic uses |
Detailed Investigation of Intracellular Mechanisms and Off-Target Interactions
A thorough understanding of how IsCT interacts with cells at a molecular level is crucial for its development as a safe and effective therapeutic. The primary mechanism of action for IsCT and many similar cytotoxic peptides is the disruption of the cell membrane. researchgate.net Its amphipathic alpha-helical structure allows it to preferentially interact with and destabilize the membranes of cancer cells, leading to cell death. nih.govresearchgate.net
However, emerging evidence suggests that the activity of IsCT and its analogs may not be limited to the cell surface. Some studies indicate that these peptides might have intracellular targets as well. For instance, an analog of IsCT, referred to as IsCT-a, has been shown to exert its antibacterial effects through the inhibition of intracellular processes rather than by causing membrane disruption. nih.gov Other research on IsCT analogs suggests a potential mechanism involving the inhibition of nucleic acid and protein biosynthesis within the bacterial cytoplasm. researchgate.net
A critical aspect of translational research is the investigation of "off-target" effects, which are unintended interactions with molecules and cells other than the intended target. For a cytotoxic peptide like IsCT, a significant off-target effect is its hemolytic activity—the ability to rupture red blood cells. nih.gov This is a major hurdle for its clinical application. Research is focused on designing IsCT analogs with increased selectivity for cancer cells over erythrocytes. researchgate.net Understanding the structural features that govern this selectivity is a key area of investigation. By modifying the peptide's hydrophobicity and net charge, researchers aim to create variants that retain their potent anticancer activity while minimizing damage to healthy tissues. researchgate.net
The following table summarizes the known and potential mechanisms and interactions of IsCT.
| Interaction Type | Description | Implication for Therapeutic Development |
| On-Target Mechanism | ||
| Membrane Disruption | The amphipathic alpha-helix of IsCT interacts with and permeabilizes the cancer cell membrane, leading to lysis. nih.govresearchgate.net | This is the primary mechanism of its cytotoxic activity. |
| Potential Intracellular Mechanisms | ||
| Inhibition of Biosynthesis | Some IsCT analogs may penetrate the cell membrane and interfere with the synthesis of essential macromolecules like DNA, RNA, and proteins. researchgate.net | This suggests a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms. |
| Inhibition of Intracellular Targets | Modified analogs like IsCT-a may have specific intracellular molecular targets. nih.gov | Identifying these targets could lead to the development of more potent and specific anticancer agents. |
| Off-Target Interactions | ||
| Hemolytic Activity | IsCT can cause the lysis of red blood cells. nih.gov | A major safety concern that needs to be addressed through the design of more selective analogs. |
Conclusion and Perspectives
Summary of Key Research Advancements on IsCT
Research into the cytotoxic linear peptide IsCT, originally isolated from the venom of the scorpion Opisthacanthus madagascariensis, has yielded several key advancements. researchgate.netnih.gov IsCT is recognized as one of the shortest naturally occurring cytotoxic peptides, composed of just 13 amino acids with an amidated C-terminus. researchgate.netnih.gov Structural analyses have revealed that it adopts an amphipathic alpha-helical configuration, a characteristic crucial for its biological activity. nih.govuniprot.org
Initial studies successfully characterized its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov The primary mechanism of action is believed to involve the formation of pores in the cell membrane. uniprot.org Alongside its antimicrobial effects, a significant discovery was its potent cytotoxic nature, which includes considerable hemolytic activity against red blood cells. researchgate.netnih.gov This hemolytic property has been a major obstacle to its direct clinical application. researchgate.netnih.gov
To address this limitation, a significant area of research has focused on the design and synthesis of IsCT derivatives. These efforts aim to dissociate the desired antimicrobial or anticancer effects from the unwanted hemolytic activity. For instance, analogs like IsCT-P and AC-AFPK-IsCT1 have demonstrated cytotoxicity against oral squamous cell carcinoma cells while exhibiting no hemolytic activity. nih.gov Furthermore, research into other modified peptides, such as IsCT-a, has suggested that the antibacterial action may not be limited to membrane disruption alone but could also involve the inhibition of intracellular targets. nih.gov These findings represent a crucial step forward, highlighting that the peptide's mechanism and selectivity can be modulated through specific amino acid substitutions and modifications. nih.govnih.gov
Outstanding Questions and Gaps in Knowledge
Despite the progress, several critical questions and knowledge gaps remain in the understanding of IsCT and its analogs.
Detailed Mechanism of Action: The precise molecular interactions governing how IsCT distinguishes between bacterial, cancerous, and normal mammalian cells are not fully elucidated. While pore formation is a proposed mechanism, the high-resolution structure of these pores and the specific lipid or protein interactions that facilitate their formation are unknown.
Intracellular Targets: For derivatives like IsCT-a that suggest an intracellular mode of action, the specific molecular targets and pathways they disrupt within the cell remain to be identified. nih.gov Understanding these targets is crucial for optimizing their therapeutic effects and predicting potential off-target effects.
Structure-Activity Relationship (SAR): While synthetic analogs have been created, a comprehensive understanding of the structure-activity relationship is still developing. The specific contribution of each amino acid residue to cytotoxicity, cell selectivity, and stability is not fully mapped out. It is not entirely clear why certain modifications, such as N-terminal acetylation, so drastically improve the therapeutic index. nih.gov
Full Therapeutic Spectrum: Research has primarily focused on antimicrobial and anticancer activities. The potential of IsCT and its analogs to act as immunomodulatory agents or to treat other diseases has not been extensively explored. researchgate.net
Roadmap for Future Academic and Preclinical Research on this compound
To translate the potential of IsCT into tangible therapeutic applications, future research should follow a structured roadmap encompassing fundamental and preclinical studies.
Advanced Mechanistic and Structural Studies:
Employ high-resolution biophysical techniques to visualize the interaction of IsCT and its key analogs with various model membranes (bacterial, cancer, and normal).
Utilize proteomics and other molecular biology approaches to identify the specific intracellular binding partners and pathways affected by the non-membrane-disrupting analogs.
Rational Design and Bioengineering:
Leverage computational and in silico modeling to rationally design a new generation of IsCT analogs with enhanced target specificity and stability. mdpi.com
Explore advanced peptide engineering strategies, such as cyclization, the incorporation of non-natural D-amino acids, and N-methylation, to improve resistance to enzymatic degradation and enhance bioactivity. nih.govnih.gov
Investigate the development of IsCT-based peptide-drug conjugates (PDCs) to deliver cytotoxic agents specifically to cancer cells, potentially increasing efficacy and reducing systemic toxicity. mdpi.com
Comprehensive Preclinical Evaluation:
Advance the most promising non-hemolytic analogs, such as AC-AFPK-IsCT1, into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles. nih.gov
Explore potential synergistic effects by combining IsCT derivatives with existing antibiotics or chemotherapeutic drugs to enhance treatment efficacy and combat drug resistance. researchgate.net
Develop and test novel drug delivery systems, such as liposomes or nanoparticles, to protect the peptides from degradation and ensure targeted delivery to the site of action. mdpi.comopenaccessjournals.com
This strategic approach will be essential to overcome the current limitations and fully unlock the therapeutic promise of the IsCT peptide family.
Q & A
Q. What experimental methodologies are critical for structural characterization of IsCT and its analogs?
IsCT's structure (13 residues, amidated C-terminus, α-helix in trifluoroethanol) is determined via mass spectrometry (MS), tandem MS for sequencing, and circular dichroism (CD) spectroscopy to confirm secondary structure . Synthetic analogs require HPLC purification and MALDI-TOF validation to ensure batch consistency, with CD used to assess structural perturbations in membrane-mimetic environments .
Q. How was IsCT initially isolated, and what are its primary biological activities?
IsCT was purified from Opisthacanthus madagascariensis venom using reverse-phase HPLC and characterized for cytotoxicity, antimicrobial activity (Gram-positive/-negative bacteria), and histamine release from mast cells. Hemolytic activity was quantified via red blood cell lysis assays .
Q. What standardized assays are used to evaluate IsCT's antimicrobial efficacy?
Minimum inhibitory concentration (MIC) assays in broth microdilution format are standard. For example, IsCT exhibits MIC values of 1–4 μM against Staphylococcus aureus and Escherichia coli. Hemolytic activity is measured via absorbance at 405 nm after incubating peptides with erythrocytes .
Advanced Research Questions
Q. How do residue-specific modifications (e.g., phenylalanine/valine substitutions) alter IsCT's activity-toxicity balance?
Point mutagenesis (e.g., Glu7→Lys7 in IsCT2) increases net charge, enhancing antimicrobial activity (MIC: 1 μM vs. S. aureus) while reducing hemolysis (52% vs. 78% for wild-type at 100 μM). Structural analysis via NMR or MD simulations can clarify how hydrophobicity and charge distribution modulate membrane selectivity .
Q. What mechanistic insights explain IsCT's dual antibacterial and cytotoxic effects?
IsCT disrupts bacterial membranes via electrostatic interactions (targeting anionic lipids) and forms pores in eukaryotic membranes. Fluorescence dye leakage assays and atomic force microscopy (AFM) are used to compare membrane perturbation kinetics between prokaryotic and eukaryotic models .
Q. How can batch-to-batch variability in synthetic IsCT analogs be minimized for reproducible bioassays?
Request peptide content analysis and TFA removal (<1%) during synthesis to avoid cytotoxicity artifacts. Use standardized quality control (HPLC ≥95% purity, MS validation) and store lyophilized peptides at -80°C to prevent degradation .
Q. How to resolve contradictions in activity data between IsCT analogs across studies?
Discrepancies in MIC or hemolysis values may arise from assay conditions (e.g., bacterial strain variability, erythrocyte source). Normalize data using internal controls (e.g., polymyxin B for antimicrobial assays) and report detailed experimental parameters (pH, ionic strength) .
Q. What in vivo models are suitable for evaluating IsCT's therapeutic potential while addressing toxicity?
Murine infection models (e.g., S. aureus-induced sepsis) can assess efficacy, while histopathology and serum cytokine profiling (ELISA) evaluate toxicity. Conjugation with PEG or encapsulation in liposomes may improve pharmacokinetics .
Q. How to optimize IsCT's selectivity for bacterial membranes over mammalian cells?
Design analogs with reduced hydrophobicity (e.g., Leu→Lys substitutions) or proline/glycine inserts to disrupt α-helix formation. Surface plasmon resonance (SPR) can quantify binding affinity to bacterial vs. mammalian membrane mimics .
Q. What synergistic combinations enhance IsCT's efficacy against multidrug-resistant pathogens?
Checkerboard assays with conventional antibiotics (e.g., ciprofloxacin) reveal additive or synergistic effects. Mechanistic studies (e.g., membrane depolarization assays) clarify whether IsCT enhances antibiotic uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
